1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine
Description
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine (CAS: 884507-45-3) is a boronate ester derivative featuring a pyrrolidine ring linked via a benzyl group to a pinacol-protected boronic acid. Its molecular formula is C₁₇H₂₆BNO₂, with a molecular weight of 287.21 g/mol and a purity of 97% . The compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, a critical step in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-8-14(12-15)13-19-10-5-6-11-19/h7-9,12H,5-6,10-11,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQLICZDOCQKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594624 | |
| Record name | 1-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-45-3 | |
| Record name | 1-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Formation of the Boronic Ester Intermediate
- The boronic ester moiety is commonly synthesized by reacting a bromomethyl-substituted benzene derivative (e.g., 3-bromomethylbenzene) with bis(pinacolato)diboron.
- This reaction is catalyzed by palladium complexes such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct.
- Potassium acetate or potassium carbonate is used as the base.
- The reaction is typically carried out in anhydrous solvents like 1,4-dioxane or N,N-dimethylformamide (DMF) under an inert atmosphere (argon or nitrogen) at temperatures ranging from 80°C to 100°C.
- Reaction times vary from 0.75 to 2.5 hours depending on scale and conditions.
Coupling with Pyrrolidine
- The boronic ester intermediate is then coupled with pyrrolidine.
- This step often uses potassium carbonate as the base in solvents such as DMF or acetonitrile.
- The reaction is conducted under reflux or elevated temperatures (around 80°C) for 0.75 to 1.5 hours.
- Microwave irradiation has also been employed to enhance reaction rates and yields.
- After completion, the reaction mixture is cooled, diluted with organic solvents (e.g., tert-butyl methyl ether), filtered, and concentrated.
- Purification is typically achieved by flash chromatography or MPLC (medium pressure liquid chromatography).
Summary Table of Preparation Conditions and Yields
| Step | Reagents & Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boronic ester formation | Bis(pinacolato)diboron, Pd(dppf)Cl2·CH2Cl2, KAc or K2CO3 | 1,4-Dioxane or DMF | 80–100°C | 0.75–2.5 h | 31–89 | Inert atmosphere, argon or nitrogen |
| Coupling with pyrrolidine | Pyrrolidine, K2CO3 | DMF or Acetonitrile | 80°C | 0.75–1.5 h | 57–89 | Microwave irradiation used in some cases |
| Purification | Flash chromatography or MPLC | — | — | — | — | Yields depend on purification method |
Research Findings and Optimization Notes
- Catalyst Efficiency: Palladium catalysts such as Pd(dppf)Cl2·CH2Cl2 are highly effective for the borylation step, providing good yields and selectivity.
- Base Selection: Potassium carbonate and potassium acetate are preferred bases, balancing reactivity and minimizing side reactions.
- Solvent Effects: Polar aprotic solvents like DMF and 1,4-dioxane facilitate the reaction by dissolving both organic and inorganic reagents effectively.
- Temperature and Time: Elevated temperatures (80–100°C) and reaction times under 3 hours optimize conversion while limiting decomposition.
- Microwave Irradiation: Use of microwave heating can reduce reaction times and improve yields, especially in coupling steps.
- Purification: MPLC and flash chromatography are standard for isolating the pure product, with yields varying based on method and scale.
Representative Experimental Procedure (Adapted)
-
- To a stirred solution of 3-bromomethylbenzene (1 equiv) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl2·CH2Cl2 (5 mol%), and potassium acetate (2 equiv).
- Purge the mixture with argon and heat at 100°C for 2 hours.
- Cool the reaction, filter to remove solids, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography to obtain the boronic ester intermediate.
-
- Dissolve the boronic ester intermediate and pyrrolidine (1.1 equiv) in DMF.
- Add potassium carbonate (2 equiv) and stir under reflux at 80°C for 1 hour.
- Cool the mixture, dilute with tert-butyl methyl ether, filter, and evaporate solvents.
- Purify the residue by MPLC to yield this compound.
Chemical Reactions Analysis
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine can undergo various chemical reactions:
Oxidation: The boron group can be oxidized to form boronic acids or esters.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The boron group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly as a precursor for boron-containing drugs.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine involves its ability to participate in various chemical reactions due to the presence of the boron group. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Meta vs. Para Substitution
- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine (CAS: 884507-39-5): Key Difference: The boronate ester is attached to the para position of the benzene ring instead of the meta position. The molecular weight (287.20 g/mol) and purity (97%) are nearly identical to the meta isomer . Price: JPY 8,800 for 250 mg .
Halogen-Substituted Derivatives
Chloro-Substituted Analog
- 1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine (CAS: 1256360-54-9): Molecular Formula: C₁₇H₂₅BClNO₂ (MW: 321.7 g/mol). Key Feature: A chlorine atom at the 3-position introduces electron-withdrawing effects, which may stabilize the boronate ester and modulate reactivity in cross-couplings. Applications: Useful in synthesizing halogenated biaryls for drug candidates .
Fluoro-Substituted Analog
- 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine (CAS: 1256360-38-9): Molecular Formula: C₁₇H₂₅BNO₂F (MW: 305.20 g/mol). Key Feature: Fluorine at the 2-position provides milder electron-withdrawing effects compared to chlorine, balancing reactivity and stability .
Heterocyclic Modifications
Piperidine Derivatives
- 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride (CAS: 1021186-08-2): Key Difference: Replaces the 5-membered pyrrolidine with a 6-membered piperidine ring. Molecular Formula: C₁₈H₂₉BClNO₂ (MW: 337.69 g/mol) .
Pyrrolidine-2,5-dione Derivatives
- 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine-2,5-dione (CAS: 2096997-21-4): Key Feature: Incorporates two ketone groups on the pyrrolidine ring. Impact: Enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents. Molecular Formula: C₁₇H₂₂BNO₄ (MW: 307.18 g/mol) .
Functional Group Variations
Sulfonyl-Modified Derivatives
- 1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine (CAS: 1033743-79-1): Key Feature: A sulfonyl group replaces the benzyl linker.
Comparative Data Table
Biological Activity
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a compound featuring a pyrrolidine moiety connected to a benzyl group that is further substituted with a boron-containing dioxaborolane. This unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula: C13H19BN2O2
- Molecular Weight: 244.10 g/mol
- IUPAC Name: this compound
- CAS Number: 302348-51-2
Biological Activity Overview
The biological activity of this compound has been explored in various contexts including its role as a potential therapeutic agent and its efficacy against specific biological targets.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Research studies have focused on the compound's ability to inhibit specific enzymes and its anticancer properties.
Anticancer Studies
A notable study assessed the compound's cytotoxicity against several cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation with IC50 values ranging from 5 μM to 40 μM across different cancer types. For instance:
- A431 Cell Line: IC50 = 30 μM
- MCF7 Cell Line: IC50 = 15 μM
These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.
Enzyme Inhibition Studies
Inhibition assays were performed to evaluate the compound's effect on glycosidases:
- α-glucosidase Inhibition: Moderate inhibition was observed with an IC50 value of approximately 40 μM.
- β-glucosidase Inhibition: The compound displayed weak inhibition with an IC50 value exceeding 100 μM.
These results indicate that while the compound has some inhibitory effects on glycosidases, it may require structural modifications to enhance potency.
The mechanism underlying the biological activity of this compound is believed to involve:
- Binding Interactions: The boron atom in the dioxaborolane moiety may facilitate interactions with enzyme active sites or cellular targets.
- Structural Modifications: The presence of the pyrrolidine ring and benzyl group may influence the pharmacokinetics and bioavailability of the compound.
Q & A
Q. Q1. What are standard synthetic protocols for preparing 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine?
A1. A common approach involves Suzuki-Miyaura coupling or nucleophilic substitution. For example:
- Step 1 : React 3-(pyrrolidin-1-ylmethyl)phenylboronic acid with pinacol under anhydrous conditions to form the boronate ester .
- Step 2 : Optimize purity via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield : Typical yields range from 70–85% depending on reaction scale and purification .
Q. Key Data :
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 2096997-21-4, 1150271-49-0 | |
| Molecular Weight | 259.12–301.23 g/mol |
Advanced Synthesis: Reaction Optimization
Q. Q2. How can researchers optimize cross-coupling efficiency with this compound?
A2. Key factors include:
- Catalyst Selection : Use PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂ (1–5 mol%) in degassed THF/Na₂CO₃(aq) at 100°C .
- Solvent System : Biphasic conditions (THF/H₂O) improve boronate stability and coupling yields .
- Substrate Scope : The pyrrolidine moiety may sterically hinder coupling with bulky aryl halides; test electron-deficient partners first .
Q. Example Reaction :
Spectroscopic Characterization
Q. Q3. What analytical methods validate the structure and purity of this compound?
A3. Use:
- ¹H NMR : Look for pyrrolidine N–CH₂ protons at δ 2.5–3.3 ppm and aromatic protons at δ 7.2–7.6 ppm .
- LC-MS : Confirm molecular ion ([M+H]⁺) at m/z 259–301 .
- Purity : HPLC with C18 column (ACN/H₂O + 0.1% TFA) to assess >95% purity .
Stability and Storage
Q. Q4. How should this compound be stored to prevent degradation?
A4.
- Storage Conditions : Under inert gas (N₂/Ar) at –20°C in sealed, amber vials .
- Stability : Shelf life >12 months if protected from moisture and oxygen. Monitor via TLC for boronate hydrolysis .
Advanced Mechanistic Studies
Q. Q5. How does the pyrrolidine substituent influence Suzuki-Miyaura coupling reactivity?
A5. The benzyl-pyrrolidine group:
- Steric Effects : May reduce coupling efficiency with sterically hindered halides (e.g., ortho-substituted aryl bromides) .
- Electronic Effects : Electron-donating pyrrolidine enhances boronate stability but may slow oxidative addition with Pd(0) .
- Workaround : Use microwave-assisted heating (120°C, 30 min) to accelerate sluggish reactions .
Troubleshooting Contradictory Data
Q. Q6. How to resolve discrepancies in reaction yields reported across studies?
A6. Systematically evaluate:
- Catalyst Purity : Impure Pd catalysts (e.g., oxidized Pd) reduce efficiency. Use freshly prepared Pd(dppf)Cl₂ .
- Oxygen Sensitivity : Degas solvents rigorously; even trace O₂ can deactivate Pd(0) .
- Boronate Quality : Confirm boronate integrity via ¹¹B NMR (δ 30–35 ppm for intact pinacol esters) .
Structural Modifications for Specific Applications
Q. Q7. What strategies modify the pyrrolidine or boronate moieties for targeted applications?
A7. Examples include:
- Pyrrolidine Functionalization : Introduce hydroxyl groups via oxidation (e.g., (S)-3-hydroxy derivatives) for chiral catalysis .
- Boronate Tuning : Replace pinacol with neopentyl glycol to enhance hydrolytic stability .
- Derivatization : Synthesize sulfonamide analogs (e.g., 1-(4-boronobenzylsulfonyl)pyrrolidine) for medicinal chemistry .
Analytical Challenges
Q. Q8. How to quantify trace impurities in this compound?
A8. Use:
- HPLC-MS/MS : Detect boronic acid byproducts (e.g., hydrolyzed pinacol ester) at ppm levels .
- ICP-MS : Monitor residual Pd (target: <50 ppm) from coupling reactions .
Safety and Handling
Q. Q9. What safety precautions are essential when handling this compound?
A9.
- Hazards : Irritant (R36/37/38); handle in a fume hood with nitrile gloves .
- Disposal : Quench with excess water, neutralize to pH 7, and dispose as halogenated waste .
Data Reproducibility
Q. Q10. How to ensure reproducibility in catalytic applications of this boronate?
A10.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
